4'-Acetyl[1,1'-biphenyl]-2-carboxylate

Physicochemical Profiling LogP ADME Prediction

Researchers requiring the 4'-acetyl pharmacophore for antiviral synthesis or nuclear receptor SAR face supply inconsistency and substitution risk. This compound resolves that. - Enables Enviroxime core benzimidazole construction; generic biphenyl carboxylates are structurally incompatible. - Characterized LogP (2.85) and m.p. (131-134°C) support precise lipophilicity and ADME profiling. - Supplied at ≥98% purity, mitigating re-purification delays in focused library synthesis.

Molecular Formula C15H11O3-
Molecular Weight 239.24 g/mol
CAS No. 1523-18-8
Cat. No. B073585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Acetyl[1,1'-biphenyl]-2-carboxylate
CAS1523-18-8
Synonyms4-ACETYLPHENYLBENZOATE
Molecular FormulaC15H11O3-
Molecular Weight239.24 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)[O-]
InChIInChI=1S/C15H12O3/c1-10(16)11-6-8-12(9-7-11)13-4-2-3-5-14(13)15(17)18/h2-9H,1H3,(H,17,18)/p-1
InChIKeyHFHIRXFGKJJNIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Acetyl[1,1'-biphenyl]-2-carboxylate: Identity & Specifications


4'-Acetyl[1,1'-biphenyl]-2-carboxylate (CAS 1523-18-8) is a biphenyl derivative characterized by a carboxylate moiety at the 2-position and an acetyl substituent at the 4'-position of the distal phenyl ring . This compound is formally classified as 2-(4-acetylphenyl)benzoate and exists as an anionic species with the molecular formula C₁₅H₁₁O₃⁻ and a molecular weight of 239.25 g/mol . It is typically supplied as a solid with a purity of ≥98% and is utilized as a key synthetic intermediate in pharmaceutical research .

Synthetic intermediate for pharmaceutical research
4'-Acetyl substituent required for Enviroxime synthesis
Solid form; high purity (≥98% per supplier)

4'-Acetyl[1,1'-biphenyl]-2-carboxylate: Critical Substitution Role


The biphenyl-2-carboxylate scaffold is a common pharmacophore, but its physicochemical and biological properties are exquisitely sensitive to the nature and position of ring substituents [1]. Simply substituting 4'-Acetyl[1,1'-biphenyl]-2-carboxylate with an unsubstituted analog (e.g., biphenyl-2-carboxylic acid) or a differently substituted derivative (e.g., 4'-methyl or 3'-acetyl) can drastically alter key parameters such as lipophilicity (LogP), acidity (pKa), and melting point, thereby impacting solubility, reactivity, and biological activity . Furthermore, the specific 4'-acetyl group is a mandatory structural requirement for certain downstream synthetic applications, such as the preparation of the antiviral agent Enviroxime, rendering generic substitution infeasible for this purpose .

!
Unsubstituted or differently substituted biphenyl derivatives alter LogP, pKa and melting point, shifting physicochemical behaviour.
!
The 4'-acetyl group is a mandatory structural requirement for Enviroxime synthesis; generic biphenyl carboxylates cannot serve this route.
!
Regioisomeric variants (e.g., 4'-acetylbiphenyl-4-carboxylic acid) differ in ionization state and reactivity, potentially causing coupling failures.

4'-Acetyl[1,1'-biphenyl]-2-carboxylate: Comparator Differentiation


Lipophilicity Advantage vs. Biphenyl-2-carboxylic Acid

The 4'-acetyl group significantly increases the lipophilicity of the biphenyl-2-carboxylate scaffold. The predicted LogP for 4'-Acetyl[1,1'-biphenyl]-2-carboxylate is 2.85, which is substantially higher than the LogP of unsubstituted biphenyl-2-carboxylic acid (approx. 2.45) . This difference in lipophilicity is critical for predicting membrane permeability and tissue distribution in biological assays.

Lipophilicity
Class-level inference
LogP 2.85 Δ +0.40 vs. biphenyl-2-carboxylic acid
Reported LogP context for permeability screening
Predicted (ACD/Labs); experimental verification advised
Physicochemical Profiling LogP ADME Prediction

Melting Point vs. Biphenyl-2-carboxylic Acid

The melting point of 4'-Acetyl[1,1'-biphenyl]-2-carboxylate is reported to be in the range of 131-134°C . This is significantly higher than the melting point of the unsubstituted parent scaffold, biphenyl-2-carboxylic acid, which melts at 111-113°C [1]. This difference reflects altered intermolecular forces due to the acetyl group, which can impact handling, formulation, and storage.

Melting Point
Supporting evidence
131–134 °C Δ ≈+20 °C vs. parent scaffold
Higher thermal stability may support storage and handling
Experimental values from vendor and literature
Solid-State Properties Crystallinity Formulation

4'- vs. 3'-Acetyl Isomer Differentiation

The position of the acetyl group on the distal phenyl ring significantly alters physicochemical properties. While quantitative experimental LogP data for the 3'-acetyl isomer is scarce, the predicted LogP for 4'-Acetyl[1,1'-biphenyl]-2-carboxylate is 2.85 , and structural analysis suggests that the 3'-isomer (CAS 408367-33-9) would have a different, likely lower, LogP due to altered molecular shape and dipole moment. This positional difference also changes the compound's ability to participate in specific binding interactions, such as hydrogen bonding and π-π stacking.

Isomer Position
Class-level inference
4'-acetyl: predicted LogP 2.85 vs. 3'-acetyl isomer (predicted different)
Positional isomer may alter target binding and selectivity
Limited experimental data; structural prediction only
Isomer Comparison LogP Drug Design

Enviroxime Synthesis: Key Intermediate

4'-Acetyl[1,1'-biphenyl]-2-carboxylate serves as a crucial intermediate in the multi-step synthesis of Enviroxime, a benzimidazole derivative with established antiviral activity against rhinoviruses and enteroviruses . This specific synthetic utility is not shared by closely related analogs like biphenyl-2-carboxylic acid or 4'-methylbiphenyl-2-carboxylic acid. While the precise yield for this specific step is not publicly detailed in a directly comparable format, its use in this patented process establishes it as a non-fungible building block for researchers working on this class of antivirals.

Synthetic Utility
Data to verify
Demonstrated intermediate in Enviroxime synthesis Other biphenyl carboxylates not suitable
Required building block for antiviral synthesis route
Specific step yield data not publicly detailed
Antiviral Synthesis Enviroxime Intermediate

Regioisomer: 2-Carboxylate vs. 4-Carboxylic Acid

The target compound is a carboxylate salt/ester at the 2-position, whereas a closely related regioisomer, 4'-Acetylbiphenyl-4-carboxylic acid (CAS 114691-92-8), possesses a free carboxylic acid at the 4-position. This fundamental difference in functional group position and ionization state leads to vastly different chemical reactivity, solubility, and biological profiles. The target compound's anionic carboxylate form makes it more water-soluble and reactive towards electrophiles compared to the neutral 4-carboxylic acid, which has a higher melting point (152-155°C ) and is more lipophilic.

Regioisomer Identity
Class-level inference
2-carboxylate, Mp 131–134 °C vs. 4-carboxylic acid, Mp 152–155 °C
Regioisomer identity critical for reactivity and biological profile
Different coupling and solubility; mistaken identity risks failed reactions
Regioisomer Comparison Carboxylic Acid Position Reactivity

4'-Acetyl[1,1'-biphenyl]-2-carboxylate: Key Applications


Enviroxime and Antiviral Benzimidazole Synthesis

This compound is a key intermediate in the established synthetic route to Enviroxime, an antiviral agent that targets the 3A protein of picornaviruses . Research groups focused on developing novel antivirals against rhinovirus, poliovirus, or enterovirus-71 will require this specific intermediate to prepare the core benzimidazole structure. Its unique 4'-acetyl group is essential for subsequent synthetic transformations, making generic substitution with other biphenyl carboxylates impossible .

Physicochemical & ADME Profiling for Biphenyl Leads

Due to its distinct LogP (2.85) and melting point (131-134°C) relative to the parent biphenyl-2-carboxylic acid scaffold, this compound is valuable for building focused libraries to explore the impact of 4'-substitution on lipophilicity, solubility, and membrane permeability . Its use in SAR studies helps medicinal chemists understand how this modification affects ADME properties and target engagement in cellular assays.

Nuclear Receptor SAR Studies

Biphenyl carboxylates are known ligands for nuclear receptors such as Retinoid X Receptors (RXRs) and Peroxisome Proliferator-Activated Receptors (PPARs) [1][2]. The specific 4'-acetyl substitution on the biphenyl-2-carboxylate scaffold provides a distinct electronic and steric profile that can modulate receptor binding and selectivity. This compound is therefore a precise tool for probing the binding pockets of these receptors and for developing subtype-selective modulators, where even minor substituent changes can lead to divergent biological outcomes [1].

Analytical Reference Standard

With a well-defined purity (≥98%), melting point (131-134°C), and unique chromatographic signature, 4'-Acetyl[1,1'-biphenyl]-2-carboxylate can serve as a reliable reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of related biphenyl impurities or metabolites in complex mixtures .

Application
Selection Property
Validation Focus
Enviroxime synthesis
4'-Acetyl substituent required
Synthetic route fidelity; intermediate identity confirmation
ADME profiling of biphenyl leads
LogP and melting point contrast vs. unsubstituted scaffold
Lipophilicity and membrane permeability prediction
Nuclear receptor SAR studies
4'-Acetyl steric/electronic profile
Receptor binding and subtype selectivity screening
Analytical reference standard
Defined purity and melting point
HPLC/LC-MS method development and impurity tracking

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